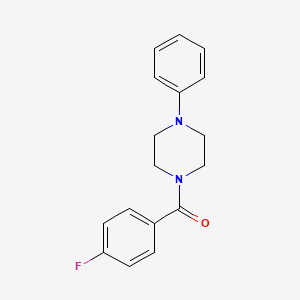

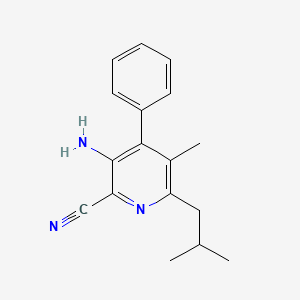

![molecular formula C23H19ClN2O2 B5570729 N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds within the dibenzoazepine family often involves intramolecular Friedel-Crafts cyclization, a method that has been successfully applied to produce various diastereoisomers of similar compounds, demonstrating the flexibility and efficiency of this approach in constructing the complex dibenzoazepine skeleton. An example of such synthesis is the creation of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, which serves as a precursor for the synthesis of analogues with anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016). Additionally, a biomass-involved strategy has been developed for the synthesis of N-arylated dibenzoazepines, highlighting an eco-friendly approach to generating these compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of dibenzoazepines is characterized by a tricyclic system, which can adopt different conformations depending on the substituents and stereochemistry. For instance, the azepine ring in certain dibenzoazepine derivatives adopts a conformation close to the twist-boat form, influencing the compound's overall geometry and its interaction with other molecules (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Dibenzoazepines undergo various chemical reactions, including electrophilic substitution, cycloaddition, and oxidation, which are essential for modifying their chemical structure and enhancing their biological activity. For example, reactions of N-acyldibenzazepines with m-chloroperbenzoic acid have been explored, leading to the formation of dibenzazepine oxides, demonstrating the reactivity of the azepine moiety (Ohta et al., 1984).

Scientific Research Applications

Metabolism and Enzymatic Hydrolysis

Research has focused on understanding the metabolic pathways of related compounds, emphasizing the enzymatic hydrolysis process. Carbamazepine 10,11-oxide, a closely related compound, demonstrates significant resistance to enzymatic hydrolysis but forms a main metabolite in human urine when treated with carbamazepine. This metabolite's formation involves pronounced enantioselectivity by the microsomal epoxide hydrolase, highlighting the complex interplay between drug metabolism and enzyme specificity (Bellucci et al., 1987).

Chemical Synthesis and Reactivity

The synthesis and polymerization of N-acryloyl-10,11-dihydrodibenz[b,f]azepine have been described, showing the material's relaxation behavior through dielectric relaxation, pulsed n.m.r., and thermally stimulated depolarization techniques. This work aids in understanding the pharmacological activity of dibenz[b,f]azepine ring systems (Ledwith et al., 1978).

Pharmacological Applications

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates synthesized as histone deacetylase inhibitors were examined for their potential in treating vascular cognitive impairment. One compound, in particular, demonstrated an ability to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in in vivo studies, making it a promising candidate for further evaluation as a treatment for vascular cognitive impairment (Kaur et al., 2019).

Novel Syntheses and Biological Evaluation

Innovative syntheses of derivatives and their subsequent biological evaluations have been a significant focus. For example, the synthesis of 5-substituted benzo[b]thiophene derivatives, including a compound structurally similar to the requested chemical, showed potent anti-inflammatory activity, illustrating the therapeutic potential of such compounds in medical research (Radwan et al., 2009).

properties

IUPAC Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-15-22(27)25-19-13-12-17-11-10-16-6-4-5-9-20(16)26(21(17)14-19)23(28)18-7-2-1-3-8-18/h1-9,12-14H,10-11,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYQNVBTJBZJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)NC(=O)CCl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

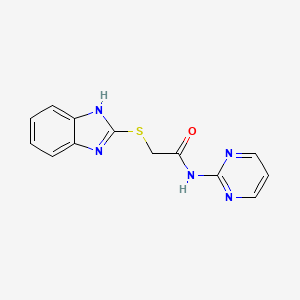

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

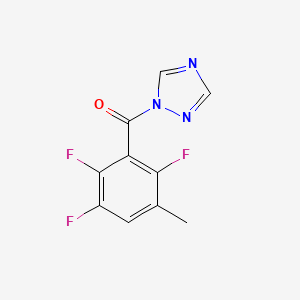

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

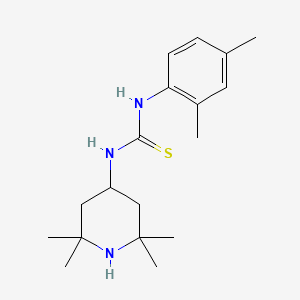

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)